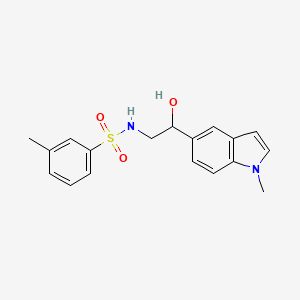

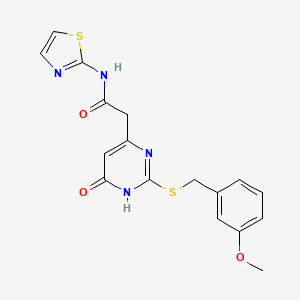

3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule that likely contains several functional groups, including a cyano group, a benzamide moiety, and an oxadiazole ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole is achieved by treating benzylcyanide with nitric oxide in basic methanol, which could suggest a similar synthetic route for the target compound involving cyanide intermediates and nitric oxide . Additionally, direct acylation reactions are used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives , which might be analogous to the acylation steps needed for the target compound.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives is characterized by X-ray single crystallography . This technique could be employed to determine the precise structure of the target compound, revealing the arrangement of its functional groups and overall molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of Schiff bases and the reaction with methyliodide and NaH to produce dimethylamino analogs . These reactions indicate that the target compound may also undergo nucleophilic addition or substitution reactions, given the presence of reactive sites such as the cyano group and the oxadiazole ring.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their solid-state properties, are revealed through techniques like X-ray crystallography . The chemical properties, including acid/base stability and reactivity towards specific reagents, are also described . For the target compound, similar analyses could elucidate its stability, solubility, and potential for colorimetric sensing applications, as seen with the fluoride anion detection in related benzamide derivatives .

Applications De Recherche Scientifique

Chromogenic and Fluorescence Sensing

- A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including their synthesis and structural analysis, revealed their potential in chromogenic sensing, particularly for fluoride anions. One derivative demonstrated a significant color change in response to fluoride, indicating its utility in naked-eye detection of this anion in solutions. This colorimetric behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Antioxidant and Antimicrobial Properties

- Research on 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles explored their synthesis and evaluated their antioxidant activity. Some derivatives showed excellent antioxidant properties and protected against DNA damage induced by the Bleomycin iron complex. This suggests potential biomedical applications, particularly in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016).

Anticancer Activity

- A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides investigated their synthesis and evaluated them for anticancer activity against various cancer cell lines. Some compounds exhibited higher anticancer activities than the reference drug, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Synthetic Methodology and Chemical Reactivity

- Studies on the synthesis of oxadiazole compounds and their reactivity offer insights into chemical synthesis techniques and the potential for developing novel compounds with diverse applications. For instance, the synthesis of 5-oxo-1,2,4-oxadiazole compounds from cyano compounds via specific reactions demonstrates the versatility of such chemical frameworks in synthetic chemistry (Jian, 2004).

Enzyme Inhibition and Pharmacological Potential

- Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides identified them as potent and selective endothelin receptor-A antagonists. Structural modifications of the aryl group enhanced the compounds' activity, indicating their pharmacological potential in treating conditions mediated by endothelin receptors (Wu et al., 1997).

Propriétés

IUPAC Name |

3-cyano-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c18-8-10-2-1-3-12(6-10)17(23)19-9-15-20-16(22-25-15)13-7-14(24-21-13)11-4-5-11/h1-3,6-7,11H,4-5,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYZAUXVEDZWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)